molecular formula C13H25NO5S B3265432 tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate CAS No. 405090-66-6

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B3265432
CAS No.: 405090-66-6
M. Wt: 307.41 g/mol
InChI Key: MJYUVRHPGHPPSV-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a methylsulfonyl (mesyl)oxyethyl substituent at the 3-position. The mesyloxy group acts as a polar, electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution reactions. Its molecular formula is C13H25NO5S (MW: 307.41), with applications in medicinal chemistry as a synthetic intermediate for amine protection and functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-6-11(10-14)7-9-18-20(4,16)17/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYUVRHPGHPPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145548
Record name 1,1-Dimethylethyl 3-[2-[(methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-66-6
Record name 1,1-Dimethylethyl 3-[2-[(methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405090-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[2-[(methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variants

tert-Butyl 4-(2-((Methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
  • Structural Difference : Mesyloxyethyl group at the 4-position instead of 3.
  • Impact : Positional isomerism alters steric and electronic environments. The 4-substituted analog may exhibit different reactivity in substitution reactions due to reduced steric hindrance compared to the 3-position.
  • Synthesis : Achieved in 100% yield using K₂CO₃ in DMA at 60°C for 16 hours .
tert-Butyl 3-((Methylsulfonyl)oxy)piperidine-1-carboxylate
  • Impact: The absence of an ethyl chain reduces flexibility and may lower solubility in nonpolar solvents.

Chain Length and Functional Group Modifications

tert-Butyl 3-(3-((Methylsulfonyl)oxy)propyl)piperidine-1-carboxylate
  • Structural Difference : Propyl chain instead of ethyl, with a trifluoroacetamido group.
  • Impact : The longer chain increases hydrophobicity, while the trifluoroacetamido group introduces strong electron-withdrawing effects. This compound showed a high yield (90%) and a melting point of 93–94°C, suggesting crystalline stability .
tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate
  • Structural Difference : Hydroxyethyl group replaces mesyloxyethyl.
  • Impact : The hydroxy group is less reactive than mesyloxy, making this compound a poor leaving group. It is more polar, enhancing aqueous solubility but reducing utility in substitution reactions .

Heterocyclic and Aromatic Derivatives

tert-Butyl 2-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate
  • Structural Difference: Incorporates a trifluoromethylphenoxy group.
  • Impact: The aromatic ring and trifluoromethyl group increase lipophilicity and metabolic stability.
tert-Butyl 3-(Ethylsulfonamido)piperidine-1-carboxylate
  • Structural Difference : Ethylsulfonamido group replaces mesyloxyethyl.
  • Impact : The sulfonamide group introduces hydrogen-bonding capability, improving target binding specificity. This compound (MW: 292.39) may exhibit stronger receptor interactions in docking studies .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Solubility Key Functional Group
tert-Butyl 3-(2-((mesyl)oxy)ethyl)piperidine-1-carboxylate 307.41 Not reported Moderate in DMA Mesyloxyethyl
tert-Butyl 4-(2-((mesyl)oxy)ethyl)piperidine-1-carboxylate 307.41 Not reported High in DMA Mesyloxyethyl (4-position)
tert-Butyl 3-(3-((mesyl)oxy)propyl)-3-(trifluoroacetamido)piperidine-1-carboxylate 432.41 93–94 Low in water Trifluoroacetamido, mesyloxypropyl
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 229.33 Not reported High in water Hydroxyethyl

Biological Activity

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is an organic compound classified as a piperidine derivative, characterized by a tert-butyl ester group and a methylsulfonyl oxyethyl substituent. This compound has garnered attention in scientific research for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H25NO5S
  • Molecular Weight : 293.38 g/mol
  • CAS Number : 405090-66-6

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is conducted under controlled conditions, often using triethylamine as a base to facilitate the formation of the desired product. The process can be optimized for higher yields in industrial applications, potentially utilizing continuous flow reactors.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. It can act as a substrate for various enzymes, leading to the formation of active metabolites that may influence cellular pathways, such as signal transduction and gene expression.

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity : Some studies suggest that piperidine derivatives can inhibit bacterial growth and may possess antifungal properties.
  • Neuroprotective Effects : Investigations into similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially inhibiting the NLRP3 inflammasome, which plays a crucial role in inflammation and immune response .

1. Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives similar to this compound. The results indicated significant reductions in neuronal cell death when treated with these compounds under oxidative stress conditions.

2. Anti-inflammatory Activity

In vitro assays demonstrated that compounds with similar structures could effectively inhibit IL-1β release in THP-1 cells, suggesting their potential as anti-inflammatory agents. Table 1 summarizes the results of these assays:

CompoundIL-1β Release Inhibition (%)Pyroptosis Inhibition (%)
Compound A60%55%
Compound B75%70%
This compoundTBDTBD

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, and which reaction conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of a piperidine precursor followed by sulfonylation. For example, alkylation using tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu) in THF or DMF is common. The methylsulfonyloxy group is introduced via reaction with methanesulfonyl chloride in the presence of a base like triethylamine, requiring strict temperature control (0–5°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the purity and structural integrity of this compound verified in research settings?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). Differential scanning calorimetry (DSC) may be used to check crystallinity and thermal stability .

Q. What safety precautions are necessary when handling this compound, based on its GHS classification?

  • Methodological Answer : Although specific GHS data for this compound is limited, structurally similar piperidine derivatives often require precautions for acute toxicity (Category 4). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; store in sealed containers at 2–8°C. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention for persistent irritation .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in sealed, moisture-proof containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the sulfonate ester. Periodic NMR analysis is recommended to monitor degradation, especially if stored for >6 months .

Advanced Research Questions

Q. What strategies are recommended for optimizing regioselectivity during the introduction of the methylsulfonyloxy group in the piperidine scaffold?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered hydroxyl group. Solvent polarity adjustments (e.g., switching from THF to DCM) can stabilize transition states. Kinetic studies via in-situ IR or HPLC monitoring help identify optimal reaction times to minimize over-sulfonylation .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., methylsulfonyloxy vs. trifluoroacetyl). Use computational docking (e.g., AutoDock) to compare binding affinities with target enzymes. Validate findings with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure interaction thermodynamics. Reproduce assays under standardized conditions (pH, temperature) .

Q. What methodologies are effective in studying the interaction of this compound with enzyme targets, considering its sulfonate ester functionality?

  • Methodological Answer : Sulfonate esters are electrophilic; use SPR to monitor real-time binding kinetics with serine hydrolases or proteases. Competitive inhibition assays with fluorogenic substrates quantify IC₅₀ values. X-ray crystallography or cryo-EM can resolve binding modes, while molecular dynamics simulations predict stability of enzyme-inhibitor complexes .

Q. How do electronic effects of substituents (e.g., methylsulfonyloxy vs. trifluoroacetyl) influence the reactivity of analogous piperidine carboxylates?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoroacetyl) increase electrophilicity of adjacent carbons, enhancing nucleophilic attack in substitution reactions. Methylsulfonyloxy groups improve leaving-group ability in elimination reactions. Compare reaction rates via kinetic studies (e.g., monitoring by GC-MS) and analyze Hammett parameters to quantify electronic effects .

Key Notes

  • Structural analogs and general piperidine chemistry principles guide answers where direct data is unavailable.
  • Methodological focus ensures utility in experimental design and data interpretation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

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